4,5-Dichloro-2-ethoxybenzonitrile
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Overview
Description
4,5-Dichloro-2-ethoxybenzonitrile is an organic compound with the molecular formula C9H7Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 4 and 5 positions and an ethoxy group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-2-nitrobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 4,5-dichlorobenzonitrile followed by ethoxylation. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-ethoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or aldehydes.
Reduction: Formation of benzylamines.
Scientific Research Applications
4,5-Dichloro-2-ethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-ethoxybenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure but with a phthalonitrile core.
4,5-Dichloro-2-nitrobenzonitrile: Precursor in the synthesis of 4,5-Dichloro-2-ethoxybenzonitrile.
4,5-Dichloro-2-methoxybenzonitrile: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
4,5-dichloro-2-ethoxybenzonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4H,2H2,1H3 |
InChI Key |
JBSSRTFVXGTLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1C#N)Cl)Cl |
Origin of Product |
United States |
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